

(-)-Vesamicol solubility in different laboratory solvents

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Compound of Interest

Compound Name: (-)-Vesamicol

Cat. No.: B3434631

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Technical Support Center: (-)-Vesamicol

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of **(-)-Vesamicol** in common laboratory solvents. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is **(-)-Vesamicol** soluble?

A1: **(-)-Vesamicol** exhibits solubility in a range of organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO)[1]. The hydrochloride salt form, (±)-Vesamicol hydrochloride, shows good solubility in ethanol and DMSO[2][3][4]. For aqueous solutions, its solubility is pH-dependent[5].

Q2: What is the recommended solvent for preparing stock solutions of **(-)-Vesamicol**?

A2: For preparing high-concentration stock solutions, newly opened, anhydrous DMSO is recommended. **(-)-Vesamicol** is soluble in DMSO up to 100 mg/mL (385.52 mM) with the aid of ultrasonication and warming to 80°C[1]. For (±)-Vesamicol hydrochloride, DMSO is also a suitable solvent, with solubility up to 50 mM with gentle warming[2].

Q3: Can I dissolve **(-)-Vesamicol** in aqueous buffers?

A3: **(-)-Vesamicol** has limited solubility in aqueous solutions. The solubility in water at pH 7.4 is greater than 38.9 µg/mL[5]. For in vivo or cell-based assays requiring aqueous media, it is common practice to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous buffer. Be aware that the compound may precipitate at higher concentrations in aqueous solutions.

Q4: Are there any special handling precautions I should take when preparing solutions of **(-)-Vesamicol**?

A4: Yes. When using DMSO as a solvent, it is important to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound[1]. For warming, use a calibrated water bath and do not exceed the recommended temperatures to avoid potential degradation. Always prepare solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue: My **(-)-Vesamicol** is not dissolving completely in the chosen solvent.

- **Solution 1: Increase Mechanical Agitation.** Ensure you have thoroughly mixed the solution. Use a vortex mixer for several minutes. If particles are still visible, proceed to ultrasonication in a water bath for 15-30 minutes[6].
- **Solution 2: Gentle Warming.** For solvents like DMSO and ethanol, gentle warming can significantly increase solubility. For **(-)-Vesamicol** in DMSO, warming up to 80°C is effective[1]. For **(±)-Vesamicol hydrochloride** in DMSO, warming to 60°C can be used[7]. Always monitor the temperature closely to prevent degradation.
- **Solution 3: Use a Co-Solvent System.** For aqueous applications, after initial dissolution in a minimal volume of DMSO, you can dilute the solution into a buffer containing a co-solvent or surfactant, such as PEG300 and Tween-80, which has been shown to improve the solubility of vesamicol compounds[7].
- **Solution 4: Check the Compound's Salt Form.** Ensure you are using the correct solubility data for the specific form of vesamicol you have (e.g., free base vs. hydrochloride salt), as their solubilities can differ.

Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

- **Solution 1: Decrease the Final Concentration.** The most common reason for precipitation is that the final concentration in the aqueous buffer exceeds the compound's solubility limit. Try diluting your stock solution further to achieve a lower final concentration.
- **Solution 2: Optimize the Dilution Method.** Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to prevent localized high concentrations that lead to precipitation.
- **Solution 3: Use a Formulation with Solubilizing Agents.** Consider including solubilizing agents like SBE- β -CD in your aqueous buffer, which has been shown to be effective for vesamicol compounds[7].

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for **(-)-Vesamicol** and its racemic hydrochloride salt in various laboratory solvents.

Table 1: Solubility of **(-)-Vesamicol**

Solvent	Concentration	Conditions
DMSO	100 mg/mL (385.52 mM)	With ultrasonication and warming to 80°C[1]
Water (pH 7.4)	> 38.9 μ g/mL	

Table 2: Solubility of **(\pm)-Vesamicol hydrochloride**

Solvent	Concentration	Conditions
DMSO	50 mM	With gentle warming[2]
DMSO	14 mg/mL (47.32 mM)	With ultrasonication and warming to 60°C[7]
DMSO	< 14.79 mg/mL	
Ethanol	20 mM	
Ethanol	< 5.92 mg/mL	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	

Experimental Protocols

Protocol for Determining the Solubility of (-)-Vesamicol (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent.

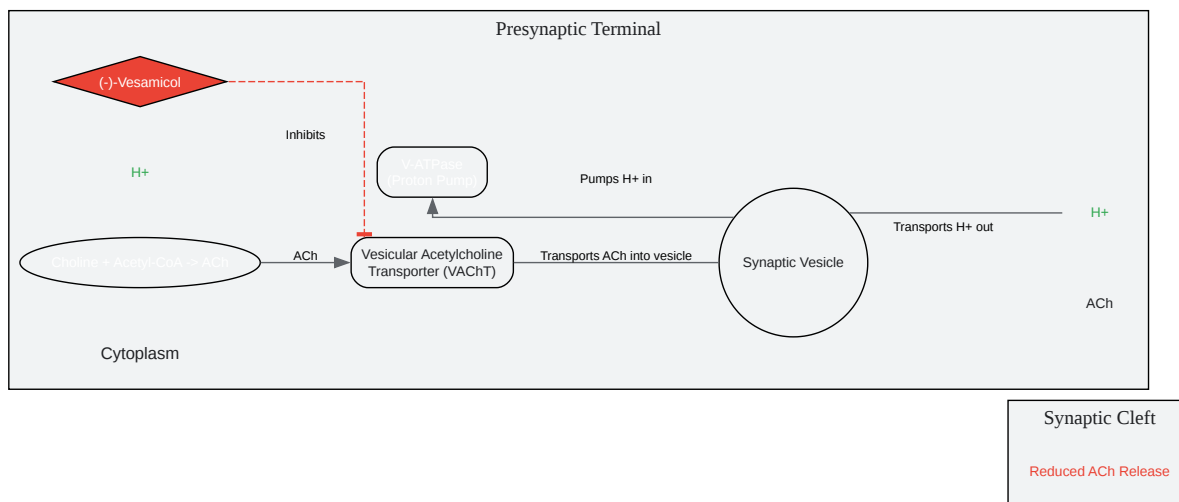
- Preparation:
 - Accurately weigh a small amount of **(-)-Vesamicol** (e.g., 5-10 mg) and place it into a clean, dry glass vial.
 - Add a measured volume of the desired solvent (e.g., 1 mL) to the vial.
- Equilibration:
 - Seal the vial to prevent solvent evaporation.

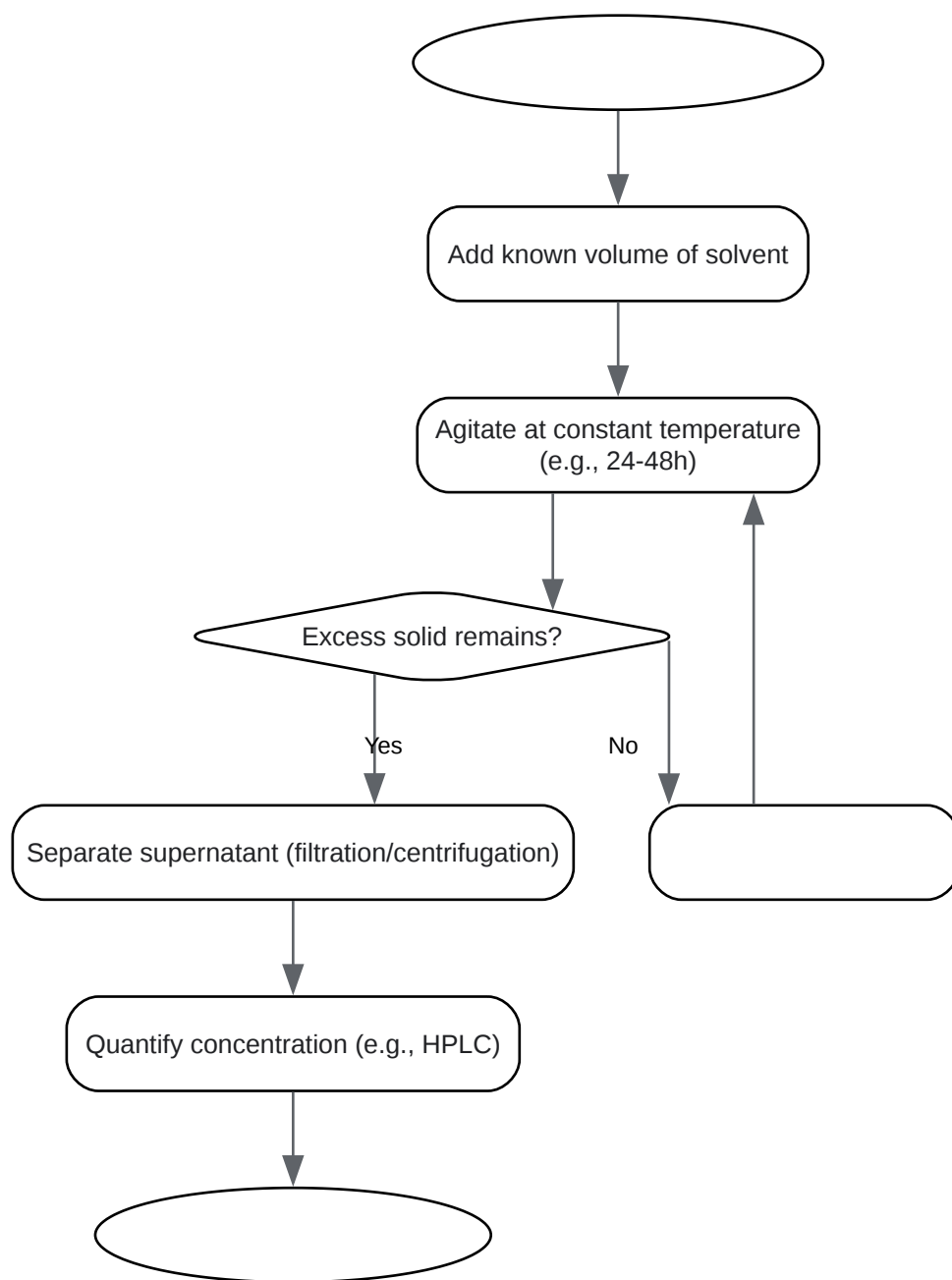
- Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached. An excess of undissolved solid should be visible.
- Separation of Saturated Solution:
 - After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.
 - Carefully aspirate the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.
- Quantification:
 - Accurately dilute the filtered saturated solution with an appropriate solvent.
 - Analyze the concentration of **(-)-Vesamicol** in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
 - Calculate the original concentration in the saturated solution to determine the solubility.

Mechanism of Action and Signaling Pathway

(-)-Vesamicol is a potent and specific inhibitor of the vesicular acetylcholine transporter (VACHT)[8][9][10][11][12]. VACHT is an integral membrane protein responsible for packaging newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles in the presynaptic terminal of cholinergic neurons. This process is driven by a proton gradient established by a vesicular H⁺-ATPase[8].

By non-competitively and reversibly blocking VACHT, **(-)-Vesamicol** prevents the loading of ACh into synaptic vesicles[8]. This leads to a depletion of the releasable pool of ACh. Consequently, upon nerve stimulation, the amount of ACh released into the synaptic cleft is significantly reduced, resulting in the inhibition of cholinergic neurotransmission[8].





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